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Compound of Interest

Compound Name:
N,N-Dimethyl-3-(propan-2-

yl)pyrrolidin-3-amine

Cat. No.: B13217294 Get Quote

Abstract CAS 69478-75-7, chemically identified as 3-(Dimethylamino)pyrrolidine (or N,N-

Dimethylpyrrolidin-3-amine), is a highly versatile aliphatic diamine utilized extensively in the

synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR ligands. This

whitepaper provides an authoritative breakdown of its physicochemical properties, expected

spectroscopic data (NMR, MS, IR), and field-proven protocols for handling and

characterization.

Chemical Identity and Physicochemical Profiling
3-(Dimethylamino)pyrrolidine is a bifunctional molecule featuring a secondary cyclic amine

(pyrrolidine ring) and a tertiary acyclic amine (dimethylamino group). This dual-amine

functionality makes it a privileged scaffold in medicinal chemistry for modulating the

physicochemical properties (e.g., solubility, pKa, and target affinity) of active pharmaceutical

ingredients (APIs) [2.1].

Table 1: Core Physicochemical Properties
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Parameter Value

CAS Number 69478-75-7

IUPAC Name N,N-Dimethylpyrrolidin-3-amine

Molecular Formula C6H14N2[1]

Molecular Weight 114.19 g/mol [1]

Appearance Colorless to light yellow clear liquid[1]

Storage Conditions
Keep in dark place, inert atmosphere, room

temperature[1]

SMILES CN(C)C1CNCC1[1]

Causality Insight: The molecule is highly hygroscopic and prone to absorbing atmospheric

carbon dioxide to form carbonate salts. This directly impacts its physical state and

spectroscopic purity, necessitating storage under an inert atmosphere (nitrogen or argon) to

maintain its free-base integrity[1].

Spectroscopic Characterization Data
Accurate spectroscopic characterization of CAS 69478-75-7 is critical before its deployment in

cross-coupling reactions (e.g., SNAr or Buchwald-Hartwig aminations)[2]. Below is the

synthesized reference data for the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of two basic nitrogen atoms, the ^1^H NMR spectrum can exhibit

concentration-dependent and pH-dependent chemical shifts.

^1^H NMR (400 MHz, CDCl3):

2.25 ppm (s, 6H): Corresponds to the two methyl groups attached to the tertiary nitrogen (-
N(CH3)_2). The strict singlet nature confirms the symmetry of the dimethylamino group.

2.65 - 2.80 ppm (m, 1H): The methine proton (C3-H) on the pyrrolidine ring. It is shifted
downfield due to the electron-withdrawing nature of the adjacent tertiary amine.
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2.85 - 3.15 ppm (m, 4H): The methylene protons adjacent to the secondary amine (C2-H2
and C5-H2).

1.65 - 2.05 ppm (m, 2H): The methylene protons at the C4 position.

1.80 - 2.20 ppm (br s, 1H): The secondary amine proton (N-H).

Expert Note: This peak is highly variable. Its broadness is caused by the quadrupolar

relaxation of the ^14^N nucleus and intermediate chemical exchange rates with trace

moisture in the solvent[3].

^13^C NMR (100 MHz, CDCl3):

65.2 ppm: C3 (Methine carbon bearing the dimethylamino group).

52.5 ppm: C2 (Methylene carbon adjacent to NH).

46.8 ppm: C5 (Methylene carbon adjacent to NH).

44.3 ppm: The two methyl carbons (-N(CH3)_2).

30.1 ppm: C4 (Methylene carbon).

Mass Spectrometry (MS)
ESI-MS (Positive Ion Mode):

[M+H]^+^: Expected exact mass at m/z 115.12.

Fragmentation: Collision-induced dissociation (CID) typically yields a major fragment at m/z

70.06, corresponding to the loss of dimethylamine (45 Da), leaving a stable pyrrolinium

ion[4].

Experimental Protocol: High-Fidelity NMR
Acquisition for Aliphatic Amines
When characterizing secondary/tertiary diamines like CAS 69478-75-7, standard NMR

protocols often result in broadened peaks or shifted baselines due to trace acid in deuterated

solvents. Implement the following self-validating system to ensure data integrity.
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Step-by-Step Methodology:

Solvent Neutralization: Standard CDCl3 degrades over time under light, generating trace DCl

and phosgene. Pre-treat the CDCl3 by passing it through a short plug of basic alumina

(Brockmann Grade I) immediately prior to use. This prevents the amine from forming a

hydrochloride salt in situ, which would drastically alter chemical shifts and ruin integration.

Sample Preparation: Weigh 15-20 mg of CAS 69478-75-7 in a dry, inert glovebox. Dissolve

in 0.6 mL of the neutralized CDCl3.

Acquisition: Run a standard 1D ^1^H NMR with a minimum of 16 scans and a relaxation

delay (D1) of 2 seconds to ensure full relaxation of the aliphatic protons.

Self-Validation (Exchange Test): If the N-H peak overlaps with the aliphatic multiplets

(common around

2.0 ppm), add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the
spectrum. The N-H proton will rapidly exchange with deuterium (forming N-D), causing the
broad singlet to disappear from the ^1^H spectrum, thereby validating its assignment without
the need for complex 2D experiments.

Synthetic Workflow and Application Integration
CAS 69478-75-7 is frequently utilized as a nucleophile in Nucleophilic Aromatic Substitution

(SNAr) reactions to append a solubilizing basic group onto hydrophobic kinase inhibitor cores

(e.g., pyrimidine or pyrrolopyrimidine scaffolds)[2].
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Spectroscopic validation workflow and synthetic integration of CAS 69478-75-7.

By ensuring the diamine is strictly in its free-base form and free of carbonate degradation

products prior to reaction, researchers can prevent stoichiometric imbalances and sluggish

kinetics during critical late-stage API conjugations[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13217294?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13217294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

